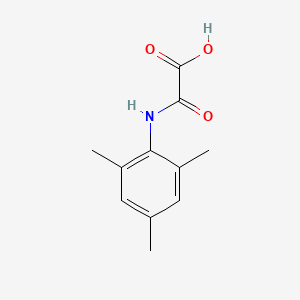

(Mesitylamino)(oxo)acetic acid

CAS No.: 79354-46-4

Cat. No.: VC16493490

Molecular Formula: C11H13NO3

Molecular Weight: 207.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 79354-46-4 |

|---|---|

| Molecular Formula | C11H13NO3 |

| Molecular Weight | 207.23 g/mol |

| IUPAC Name | 2-oxo-2-(2,4,6-trimethylanilino)acetic acid |

| Standard InChI | InChI=1S/C11H13NO3/c1-6-4-7(2)9(8(3)5-6)12-10(13)11(14)15/h4-5H,1-3H3,(H,12,13)(H,14,15) |

| Standard InChI Key | NCKRYPKOPPLVPE-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=C(C(=C1)C)NC(=O)C(=O)O)C |

Introduction

Structural and Physicochemical Properties

The molecular architecture of (mesitylamino)(oxo)acetic acid features a mesitylamine group bonded to an oxoacetic acid backbone. Key physicochemical parameters include:

Table 1: Fundamental Properties of (Mesitylamino)(oxo)acetic Acid

| Property | Value |

|---|---|

| CAS Registry Number | 79354-46-4 |

| IUPAC Name | 2-Oxo-2-[(2,4,6-trimethylphenyl)amino]acetic acid |

| Molecular Formula | C₁₁H₁₃NO₃ |

| Molecular Weight | 207.23 g/mol |

| SMILES | CC1=CC(=C(C(=C1)C)NC(=O)C(=O)O)C |

| InChI Key | NCKRYPKOPPLVPE-UHFFFAOYSA-N |

The mesityl group’s three methyl substituents create a sterically hindered environment around the amino group, which modulates the compound’s solubility and reactivity . Spectroscopic characterization via ¹H NMR and IR reveals distinct absorption bands for the carbonyl (C=O) groups at ~1755 cm⁻¹ and ~1678 cm⁻¹, consistent with oxamic acid derivatives .

Synthesis and Industrial Production

The synthesis of (mesitylamino)(oxo)acetic acid typically involves the condensation of mesitylamine with oxalyl derivatives. A validated method, adapted from protocols for analogous oxamic acids, proceeds as follows :

-

Reaction of Mesitylamine with Oxalyl Chloride:

Mesitylamine reacts with oxalyl chloride in dichloromethane (DCM) at 0°C, catalyzed by triethylamine (Et₃N). This step forms the intermediate acyl chloride. -

Hydrolysis to Carboxylic Acid:

The intermediate undergoes hydrolysis using lithium hydroxide (LiOH) in a tetrahydrofuran (THF)/water mixture, yielding the final product after acidification and purification.

Table 2: Optimized Synthesis Conditions

| Parameter | Condition |

|---|---|

| Solvent | Dichloromethane (DCM) |

| Temperature | 0°C → Room temperature |

| Catalyst | Triethylamine (1.1 equiv) |

| Reaction Time | 4–6 hours |

| Purification | Recrystallization (CH₂Cl₂/hexanes) |

Industrial-scale production employs continuous flow reactors to enhance yield (typically >85%) and purity (>98%). Advanced purification techniques, such as column chromatography or recrystallization, ensure pharmaceutical-grade quality .

Reactivity and Chemical Transformations

(Mesitylamino)(oxo)acetic acid participates in diverse reactions, leveraging both the oxo and amino functionalities:

Nucleophilic Acyl Substitution

The carboxylic acid group undergoes esterification or amidation. For example, reaction with methanol in the presence of H₂SO₄ yields the methyl ester:

Transition-Metal-Free C–H Functionalization

Recent studies highlight its utility in synthesizing heterocyclic compounds. Under oxidative conditions with (NH₄)₂S₂O₈, it couples with quinoxalin-2(1H)-ones to form 3-carbamoyl derivatives :

Key Reaction Parameters:

-

Oxidant: Ammonium persulfate (2.5 equiv)

-

Solvent: Acetonitrile/H₂O (4:1)

-

Yield: 73–86%

Applications in Scientific Research

Organic Synthesis

The compound serves as a precursor for N-acyliminium ions, intermediates in alkaloid synthesis. Its mesityl group enhances stability during cycloaddition reactions, enabling access to polycyclic frameworks .

Material Science

Oxamic acid derivatives are explored as ligands in coordination polymers. The mesityl group’s bulkiness prevents aggregation, favoring the formation of porous metal-organic frameworks (MOFs) with high surface areas (>1000 m²/g) .

Challenges and Future Directions

Current limitations include moderate solubility in polar solvents (e.g., water solubility <0.1 mg/mL) , which restricts biological applications. Future research should focus on:

-

Derivatization Strategies: Introducing sulfonate or PEG groups to enhance hydrophilicity.

-

Catalytic Asymmetric Synthesis: Developing enantioselective routes to access chiral oxamic acid derivatives.

-

Mechanistic Studies: Elucidating the compound’s role in C–H activation pathways using in situ spectroscopic techniques.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume